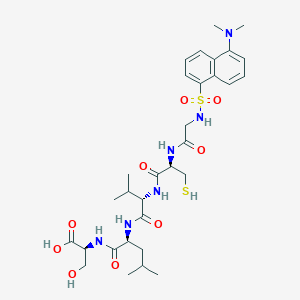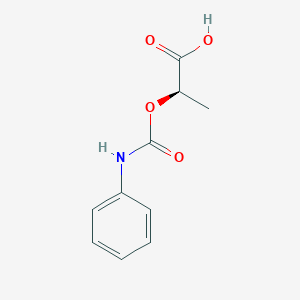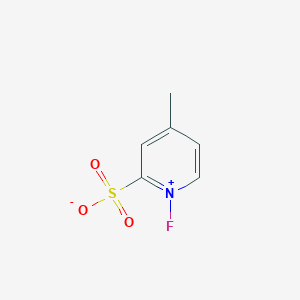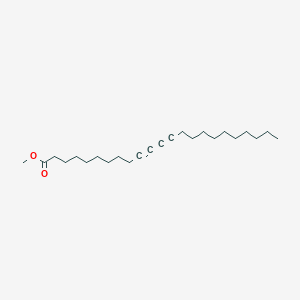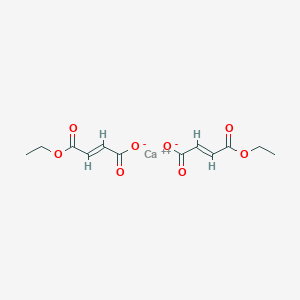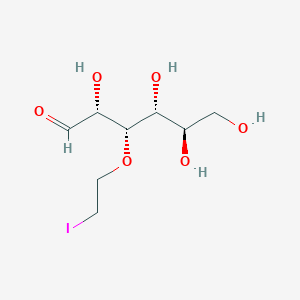
6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid
Übersicht
Beschreibung
6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid is a chemical compound that can be derived from nicotinic acid, which is known for its potential inhibitory effects on carbonic anhydrase III enzyme (CAIII). CAIII has been identified as a pharmacological target for the management of dyslipidemia and cancer progression . The substitution at the 6th position of the pyridine ring is crucial for the activity of nicotinic acid analogs, as it affects the binding with CAIII .
Synthesis Analysis
The synthesis of hydrazine derivatives of nicotinic acid can be complex and may lead to unexpected results. For instance, the hydrazination of 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate was intended to produce acyl hydrazides but resulted in unexpected C–S bond cleavage, yielding different compounds . Similarly, the synthesis of 6-chloro-nicotinic acid hydrazide involves a two-step process with specific reagent ratios and reaction conditions to achieve a high yield . These studies highlight the importance of reaction conditions in the synthesis of nicotinic acid hydrazides and the potential for unexpected outcomes .
Molecular Structure Analysis
The molecular structure of nicotinic acid hydrazides is significant for their biological activity. For example, the presence of a hydrophobic group with a hydrogen bond acceptor at the 6th position of the pyridine ring enhances the activity against CAIII . The molecular structures of related compounds, such as hydrazones containing the 1,2,4-triazine-5-one core, have been confirmed using NMR and elemental analyses, indicating the importance of structural elucidation in understanding the activity of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of nicotinic acid hydrazides can be influenced by various factors, including the ratio of reagents, reaction temperature, and time. For instance, the optimized conditions for synthesizing 6-chloro-nicotinic acid hydrazide involve specific ratios of reagents and controlled temperature and time to achieve an 83% yield . The unexpected cleavage of the C–S bond during the hydrazination of certain nicotinic acid esters also demonstrates the complexity of chemical reactions involving these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid and its analogs are crucial for their biological activity and potential therapeutic applications. The binding affinity of these compounds to CAIII, as indicated by chromatographic studies, is influenced by their molecular structure, particularly the substituents at the 6th position . The antioxidant activity of related hydrazones suggests that these compounds could be promising oxidative stress suppressors, with some derivatives showing twice the activity of ascorbic acid .
Wissenschaftliche Forschungsanwendungen
Chelation and Radiopharmaceuticals : The compound is used in the synthesis of bifunctional chelators like NHS-SHNH. Chloronictinic acid reacts with hydrazine hydrate to yield 6-hydrazinopiridine-3-carboxylic acid, which upon reaction with di-tert-buty dicarbonate produces 6-BOC-hydrazinopiridin-3-carboxylic acid. This compound is crucial in preparing chelators used in radiopharmaceuticals, as demonstrated in a study by Qin Guangming and Li Guiling (2002).
Hydrazination and Mechanistic Studies : A study by N. Nordin et al. (2016) explored the unexpected cleavage of the C–S bond in the hydrazination of nicotinic acid derivatives. They synthesized methyl 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate from 2-mercaptonicotinic acid and investigated the mechanistic aspects through kinetic and computational approaches.
Technetium-Tricarbonyl Technology : A study by K. Baidoo et al. (2001) detailed the preparation of a new bifunctional chelating agent 6-(N′-Pyridin-2-ylmethylene-hydrazino)-nicotinic acid for labeling biomolecules by the technetium-tricarbonyl technology. This has implications for imaging thrombi.
Antioxidant Activity : A research conducted by Y. Novodvorskyi et al. (2022) involved the synthesis of hydrazones containing 1,2,4-triazine-5-one core and their antioxidant activity. They explored how these compounds could be potential oxidative stress suppressors.
N-Amination and Peptide Modification : In a study by T. Baburaj and S. Thambidurai (2012), terminal tert-butoxycarbonyl (Boc) protected hydrazino acids were synthesized using N-Boc-O-tosyl hydroxylamine. This method is crucial for creating modified peptides and biologically active heterocyclic derivatives.
Supramolecular Self-Assembly : A study by E. Yushkova et al. (2012) detailed the synthesis of new p-tert-butylthiacalix[4]arenes functionalized with hydrazides of nicotinic acids. These compounds show potential in forming cascade or commutative three-component supramolecular systems.
Safety And Hazards
Eigenschaften
IUPAC Name |
6-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14-13-8-5-4-7(6-12-8)9(15)16/h4-6H,1-3H3,(H,12,13)(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNGJNCAXKNLLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid | |
CAS RN |
133081-25-1 | |
| Record name | 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133081-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-(tert-Butoxycarbonyl)hydrazinyl)nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



